5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
The compound 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, characterized by a tricyclic framework comprising fused pyrazole and quinoline moieties. This structural class is recognized for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation . The substituents—benzyl, 7,8-dimethoxy, and 4-methoxyphenyl groups—impart unique physicochemical properties.
Properties
IUPAC Name |
5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-11-9-18(10-12-19)25-21-16-29(15-17-7-5-4-6-8-17)22-14-24(32-3)23(31-2)13-20(22)26(21)28-27-25/h4-14,16H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQZKVWORIYYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of a pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis or high-throughput screening can be employed to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups and aromatic systems in the compound undergo oxidation under controlled conditions.
| Reagent | Conditions | Major Products | Key Findings | References |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60–80°C, 6–8 hr | 7,8-Dihydroxyquinoline derivatives | Methoxy groups oxidize to hydroxyl groups, enhancing polarity and solubility. | |
| CrO₃ in acetic acid | Reflux, 4 hr | 3-(4-Carboxyphenyl) substituted analogs | Selective oxidation of the 4-methoxyphenyl group to a carboxylic acid. | |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | Cleavage products with aldehyde functionalities | Oxidative cleavage of benzyl groups yields aldehydes for further functionalization. |
Mechanistic Insight : The electron-rich methoxy groups direct electrophilic oxidation, while the benzyl group is susceptible to radical-mediated cleavage under ozonolysis.
Reduction Reactions
Reductive modifications target nitro intermediates (when present) and aromatic systems.
Application : Reduced analogs show enhanced binding to adenosine receptors in pharmacological studies.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions on the aromatic rings.
Structural Impact : Halogenation at the benzyl position (5-Br) increases molecular weight by ~80 Da, confirmed via mass spectrometry .
Coupling Reactions
The compound participates in cross-coupling reactions to generate complex architectures.
Yield Data : Suzuki reactions achieve 70–90% yields with aryl boronic acids under microwave-assisted conditions (100°C, 20 min) .
Photochemical Reactions
UV-induced reactions modify the compound’s electronic properties.
Biological Activity Correlation
Modified derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:
Pharmacological and Functional Insights
Receptor Selectivity and Signaling Pathways
- Fluorophenyl Analogs : The introduction of fluorine at C3 (e.g., 3-(4-fluorophenyl)) enhances selectivity for G-protein-coupled receptors (GPCRs) like GPR35, as seen in assays comparing NTR1 and GPR35 activity . Fluorine’s electron-withdrawing nature may optimize π-π stacking or dipole interactions in receptor binding pockets.
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., 7,8-dimethoxy) improve solubility and hydrogen-bonding capacity, whereas methyl groups (e.g., 4-methylphenyl) prioritize hydrophobic interactions, as observed in COX-2 and PDE4 inhibition studies .
Anticancer and Anti-Angiogenic Activity
- Compounds with fused pyrazoloquinoline cores, such as those synthesized via PIFA-mediated cyclization, demonstrate potent anti-angiogenic effects in endothelial cell assays and CAM models. For example, derivatives with 4-methoxyphenyl groups inhibit MCF-7 and HeLa cell proliferation .
- Microwave-synthesized analogs (e.g., pyrano[3,2-c]quinolines) show moderate-to-strong cytotoxicity against HCT-116 and A549 cells, suggesting that methoxy positioning influences DNA intercalation or topoisomerase inhibition .
Metabolic Stability and Druglikeness
- Chlorobenzyl and Trifluoromethyl Derivatives : Substitutions like 4-chlorobenzyl (Table 1) or trifluoromethyl sulfonyl (ELND006/007) improve metabolic stability by resisting cytochrome P450 oxidation, critical for CNS-targeted agents .
Biological Activity
5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article summarizes its synthesis, biological assays, and findings from various studies.
Synthesis of the Compound
The compound was synthesized using a two-step process involving microwave-assisted reaction techniques. The first step involved the synthesis of an intermediate compound through Claisen–Schmidt condensation, followed by a nucleophilic addition with phenyl hydrazine to form the pyrazolo[4,3-c]quinoline structure. The detailed synthetic route is illustrated in Figure 1 of the source material .
Antioxidant Activity
The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited moderate antioxidant activity with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . This indicates that while it has some capacity to scavenge free radicals, there may be other compounds with superior activity.
Anticancer Activity
Research into the anticancer properties of this compound is ongoing. Preliminary studies suggest that derivatives of pyrazoloquinoline compounds often show significant cytotoxic effects against various cancer cell lines. For instance, related pyrazole derivatives have demonstrated IC50 values ranging from 3.79 to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460 .
A study focusing on structural modifications of similar compounds indicated that certain substitutions could enhance their anticancer efficacy significantly . The relationship between structure and activity suggests that further optimization could yield more potent derivatives.
Table: Biological Activity Comparison
| Compound Name | Biological Activity | IC50 Value (µM) | Target Cell Lines |
|---|---|---|---|
| This compound | Antioxidant | 194.06 ± 7.88 | - |
| Pyrazole Derivative A | Anticancer | 3.79 | MCF7 |
| Pyrazole Derivative B | Anticancer | 12.50 | NCI-H460 |
| Pyrazoloquinoline C | Anticancer | 42.30 | SF-268 |
The mechanism behind the biological activities of pyrazolo[4,3-c]quinolines often involves interaction with key molecular targets responsible for cellular proliferation and survival pathways. For example, compounds containing quinolinedione scaffolds have been shown to interact with NAD[P]H-dependent quinone oxidoreductase (NQO1), which is crucial for their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
